![molecular formula C22H32O6P2 B101805 Tetraethyl ([1,1'-Biphenyl]-4,4'-diylbis(methylene))bis(phosphonat) CAS No. 17919-34-5](/img/structure/B101805.png)
Tetraethyl ([1,1'-Biphenyl]-4,4'-diylbis(methylene))bis(phosphonat)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BA-90912 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on cellular processes and protein kinase C inhibition.
Medicine: Explored for its potential as an anticancer agent due to its antiproliferative properties.
Industry: Utilized in the development of new pharmaceuticals and biochemical research tools
Wirkmechanismus
The mechanism of action of BA-90912 involves the inhibition of protein kinase C, a key enzyme involved in various cellular processes. By inhibiting this enzyme, BA-90912 disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The compound also activates caspases, which are enzymes that play a crucial role in the execution of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BA-90912 typically involves the use of nucleoside analogs. One common method is the Vorbrüggen glycosylation, which employs silyl-Hilbert-Johnson reaction catalyzed by Lewis acid catalysts . This method has been widely used for over fifty years and is known for its efficiency in producing ribonucleosides.
Industrial Production Methods
Industrial production of BA-90912 involves the fermentation of Streptomyces rimosus, a microorganism known for producing various nucleoside antibiotics. The compound is then extracted and purified using standard biochemical techniques .
Analyse Chemischer Reaktionen
Types of Reactions
BA-90912 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toyocamycin: Another nucleoside analog with similar antiproliferative properties.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Uniqueness
BA-90912 is unique in its potent inhibition of protein kinase C and its ability to induce apoptosis in multidrug-resistant cancer cells. This makes it a valuable compound for studying drug resistance and developing new anticancer therapies .
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-[4-(diethoxyphosphorylmethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6P2/c1-5-25-29(23,26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30(24,27-7-3)28-8-4/h9-16H,5-8,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCOGQJUVZRNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348326 | |
| Record name | Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17919-34-5 | |
| Record name | Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) utilized in the synthesis of 2D conjugated polymers?
A1: Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) serves as a crucial monomer in the Horner–Wadsworth–Emmons (HWE) reaction for creating vinylene-linked 2D conjugated polymers []. Specifically, it reacts with 2,3,8,9,14,15-hexa(4-formylphenyl)diquinoxalino[2,3-a:2′,3′-c]phenazine, forming a C−C single bond that ultimately leads to the polymer structure. This reaction pathway is particularly notable for yielding crystalline 2D conjugated polymers with desirable properties. []
Q2: What are the advantages of using the Horner–Wadsworth–Emmons reaction with Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) in 2D conjugated polymer synthesis?
A2: The HWE reaction utilizing Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) offers several advantages:
- Enhanced Conjugation: Compared to alternative methods like the Knoevenagel reaction or imine-linking, the HWE reaction results in superior conjugation within the 2D conjugated polymer []. This enhanced conjugation translates to desirable optoelectronic properties.
- Crystallinity: DFT simulations highlight the importance of the initial reversible C−C bond formation facilitated by this reaction, leading to the creation of crystalline 2D conjugated polymers [].
- Porous Structure: The resulting polymers exhibit a dual-pore structure, as confirmed by powder X-ray diffraction and nitrogen adsorption-desorption measurements []. This porous nature can be beneficial for applications requiring high surface area.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




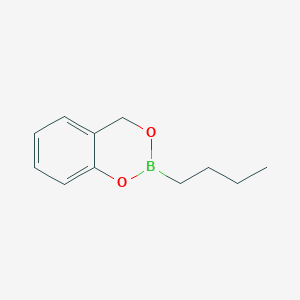
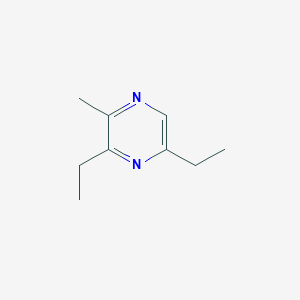
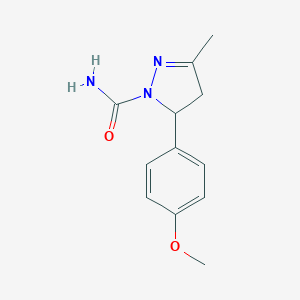

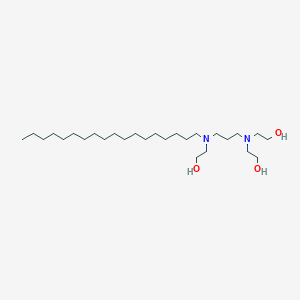
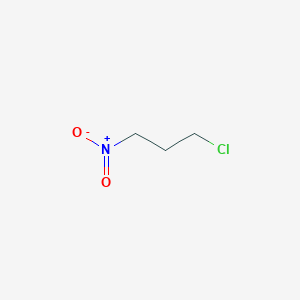

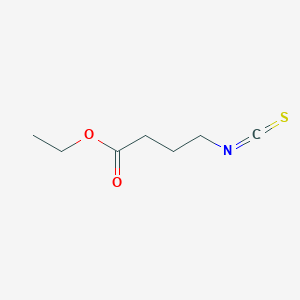

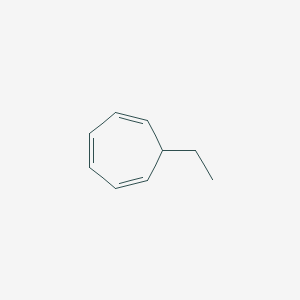


![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)